Isopropyl 4-(4-nitrophenyl)butyrate chemical properties
Isopropyl 4-(4-nitrophenyl)butyrate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Isopropyl 4-(4-nitrophenyl)butyrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 4-(4-nitrophenyl)butyrate is an organic chemical compound featuring a central butyrate core functionalized with an isopropyl ester and a para-substituted nitrophenyl group. While not as extensively documented as its close analog, 4-nitrophenyl butyrate (p-NPB), its structure suggests significant potential in biochemical and pharmaceutical research. The presence of the nitroaromatic ring and the ester linkage makes it a candidate for various chemical transformations and a potential substrate for enzymatic assays.
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of Isopropyl 4-(4-nitrophenyl)butyrate. It is designed to serve as a technical resource, synthesizing available data with established chemical principles to provide actionable insights for laboratory professionals. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative chemical literature.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings. While specific experimental data for Isopropyl 4-(4-nitrophenyl)butyrate is limited, its properties can be reliably inferred from its structure and comparison with analogous compounds.
Chemical Identity
A clear identification of the molecule is paramount for any research endeavor. The key identifiers for Isopropyl 4-(4-nitrophenyl)butyrate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methylethyl 4-(4-nitrophenyl)butanoate | [1] |
| CAS Number | 94086-76-7 | [2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Canonical SMILES | CC(C)OC(=O)CCCc1ccc(cc1)[O-] | [1] |
| InChIKey | WQUVMYDZSHRUNH-UHFFFAOYSA-N | [1] |
| Stereochemistry | Achiral | [1] |
Physical Properties
The physical state, solubility, and density are critical for designing experiments, from preparing solutions to planning reaction workups. The table below compares the known properties of the related compound 4-nitrophenyl butyrate (p-NPB) with the expected properties of the title isopropyl ester.
| Property | Isopropyl 4-(4-nitrophenyl)butyrate (Predicted/Inferred) | 4-Nitrophenyl Butyrate (Reported) | Source(s) |
| Physical State | Colorless to light-yellow liquid or oil | Light-yellow liquid/oil | [3][4] |
| Density | ~1.1 g/cm³ at 20 °C | 1.19 g/cm³ at 20 °C | [3] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Ethanol, Acetonitrile). Sparingly soluble in aqueous solutions. | Soluble in Ethanol (~15 mg/mL), DMSO & DMF (~30 mg/mL). Sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 DMSO:PBS). | [4] |
| Boiling Point | Not determined | Not determined | |
| Melting Point | Not applicable (liquid) | Not determined |
Insight: The substitution of the phenyl group in p-NPB with a smaller, less polar isopropyl group in the title compound is expected to slightly decrease its density and may marginally alter its solubility profile, but it should remain a hydrophobic, oily liquid.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to be characteristic. The isopropyl group should present as a septet (methine proton, ~5.0 ppm) and a doublet (two methyl groups, ~1.2 ppm).[5] The aromatic protons will appear as two distinct doublets in the 7.5-8.2 ppm region, typical of a para-substituted nitrobenzene ring. The butyrate chain protons will appear as triplets and a multiplet between ~2.0 and 2.8 ppm.
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¹³C NMR: The carbon spectrum will show a carbonyl carbon around 172 ppm. The isopropyl methine and methyl carbons will be found upfield (~68 ppm and ~22 ppm, respectively).[6] Aromatic carbons will be in the 124-150 ppm range.
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FTIR (Infrared Spectroscopy): Key vibrational bands will confirm the functional groups. Strong asymmetric and symmetric stretches for the nitro group (NO₂) will be prominent around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. A strong carbonyl (C=O) stretch from the ester will be observed around 1735 cm⁻¹. C-O ester stretches will appear in the 1100-1300 cm⁻¹ region.
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UV-Vis Spectroscopy: The nitrophenyl chromophore will dominate the UV-Vis spectrum. A strong absorbance maximum (λmax) is expected near 270-280 nm, similar to that of p-NPB (λmax: 270 nm).[4][7]
Synthesis and Purification
The most direct and industrially relevant method for preparing Isopropyl 4-(4-nitrophenyl)butyrate is the Fischer esterification of its corresponding carboxylic acid with isopropanol. This acid-catalyzed reaction is an equilibrium process, and specific strategies must be employed to drive it towards the product.[8]
Causality of Experimental Design
The protocol below is designed based on Le Châtelier's principle.[9]
-
Excess Reagent: Isopropanol is used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the formation of the ester.
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid.[10] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of isopropanol.
-
Heat (Reflux): The reaction is conducted at reflux to increase the reaction rate. While the Fischer esterification is nearly thermoneutral, higher temperatures ensure the activation energy barrier is overcome in a reasonable timeframe.[9]
-
Aqueous Workup: The workup is designed to remove the acid catalyst and unreacted carboxylic acid. A wash with saturated sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid and deprotonates any remaining 4-(4-nitrophenyl)butyric acid, converting it to its water-soluble sodium salt, which is then partitioned into the aqueous layer.[11]
-
Purification: Silica gel chromatography is the standard method for purifying moderately polar organic compounds, effectively separating the desired ester from any non-polar byproducts or residual starting material.
Experimental Protocol: Fischer Esterification
Materials:
-
4-(4-Nitrophenyl)butyric acid
-
Isopropanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-nitrophenyl)butyric acid (1.0 eq) in a large excess of anhydrous isopropanol (10-20 eq, serving as solvent).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Aqueous Workup:
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2x), and finally with brine. Caution: CO₂ evolution during NaHCO₃ wash.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under vacuum. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.
Diagram: Synthesis and Purification Workflow
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. isopropyl 4-(4-nitrophenyl)butyrate | 94086-76-7 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. ISOPROPYL BUTYRATE(638-11-9) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
